molecular formula C15H20O5 B13438881 2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate

2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate

Cat. No.: B13438881
M. Wt: 280.32 g/mol
InChI Key: WIXOVOWSUCEDGS-UHFFFAOYSA-N
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Description

2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate is a benzoate ester featuring a propan-2-yloxyethyl chain and an oxirane (epoxide) substituent at the para position of the aromatic ring. The compound’s structure (Fig. 1) combines ester and epoxide functionalities, making it reactive and suitable for further derivatization, particularly in pharmaceutical or polymer applications. The oxirane group enables nucleophilic ring-opening reactions, while the ester moiety contributes to solubility and stability.

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate

InChI

InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3

InChI Key

WIXOVOWSUCEDGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then esterified with 2-propan-2-yloxyethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products

Scientific Research Applications

2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate involves its interaction with molecular targets through its oxirane ring and ester functionalities. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to various biological effects .

Comparison with Similar Compounds

Epoxide-Containing Benzoate Derivatives ()

Compounds synthesized via epoxide ring-opening reactions (e.g., 5b–5e in ) share structural similarities with the target compound. For instance:

  • Compound 4c (2-nitro-N-(4-(oxiran-2-ylmethoxy)phenyl)-4-(trifluoromethyl)benzamide) is an epoxide intermediate that reacts with morpholine to yield 5c (41% yield).
  • Compound 4b (2-((4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)methyl)oxirane) undergoes similar reactions but with lower yields (21% for 5b).

Key Comparisons :

Property Target Compound* 4c () 5c ()
Substituents Propan-2-yloxyethyl, oxirane Nitro, trifluoromethyl Morpholine, hydroxyl
Reactivity Epoxide ring-opening Epoxide ring-opening Post-reaction amine
Yield (synthesis) Not reported Intermediate for 5c 41%
HPLC Purity Not reported >96% (after reaction) >96%

*Hypothetical data inferred from analogs.

The target compound’s lack of electron-withdrawing groups (e.g., nitro or trifluoromethyl) may result in slower epoxide reactivity compared to 4c . However, its propan-2-yloxyethyl chain could enhance solubility in non-polar solvents relative to morpholine-containing derivatives like 5c.

Conformational Effects in Aromatic Esters ()

The phenyl benzoate derivative in (2-methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate) exhibits a dihedral angle of 73.6° between its benzene rings, influencing crystallinity and intermolecular interactions.

Ester Group Variations ()

Propan-2-yl esters in (e.g., propan-2-yl 3-carbamoyl-4-(3-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate) highlight the impact of ester substituents on bioactivity. The target compound’s propan-2-yloxyethyl group may offer steric hindrance, reducing enzymatic degradation compared to smaller esters like methyl or ethyl .

Acrylate Esters ()

While acrylates (e.g., 4-(prop-2-enoyloxy)octane) are structurally distinct, their unsaturated bonds contrast with the target’s epoxide reactivity. The oxirane group in the target compound enables regioselective reactions (e.g., amine additions), unlike acrylates’ polymerization tendencies .

Research Implications

  • Synthetic Efficiency : Lower yields in morpholine-derived analogs (e.g., 11% for 5e ) suggest steric or electronic challenges that may apply to the target compound’s derivatization .
  • Biological Potential: The oxirane group’s reactivity could be harnessed for covalent binding to biological targets, akin to epoxide-containing anticancer agents in .
  • Material Science : Conformational rigidity (cf. ) may enhance polymer cross-linking efficiency compared to flexible acrylates .

Biological Activity

2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate is a synthetic compound with potential applications in various biological contexts. Its structural characteristics suggest it may interact with biological systems in unique ways, particularly in metabolic pathways and cellular signaling. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by an ether and an epoxide functional group, which may contribute to its reactivity and biological activity. The presence of a benzoate moiety suggests potential interactions with aromatic receptors or enzymes involved in metabolic processes.

Pharmacological Activity

Research indicates that compounds similar to 2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate exhibit various pharmacological activities:

  • Inhibition of Fatty Acid Synthesis : Compounds structurally related to this benzoate have demonstrated the ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. This inhibition can lead to reduced triglyceride levels and improved insulin sensitivity in metabolic disorders .
  • Anti-inflammatory Effects : Some derivatives have shown promise as leukotriene B4 receptor antagonists, which are important in mediating inflammatory responses. Inhibition of these receptors can alleviate conditions such as asthma and other inflammatory diseases .

The biological activity of 2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate may involve several mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes like ACC, the compound can alter lipid metabolism, leading to beneficial effects in obesity and insulin resistance.
  • Receptor Modulation : As a potential antagonist of leukotriene receptors, it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Cell Signaling Pathways : The compound may influence signaling pathways related to cell growth, apoptosis, and metabolic regulation.

Case Studies and Research Findings

Several studies have explored the effects of compounds similar to 2-Propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate:

  • Study on Insulin Sensitivity : In a rat model, treatment with a related compound resulted in significant improvements in insulin sensitivity within 30 minutes of administration. This rapid effect highlights the potential for acute management of insulin resistance .
  • Impact on Lipid Profiles : Another study demonstrated that administering a similar ACC inhibitor led to decreased levels of liver triglycerides and enhanced fatty acid oxidation in both fed and fasted states .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Fatty Acid SynthesisInhibition of ACC leading to reduced triglycerides
Anti-inflammatoryInhibition of leukotriene B4 receptor
Insulin SensitivityImproved sensitivity in rat models

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